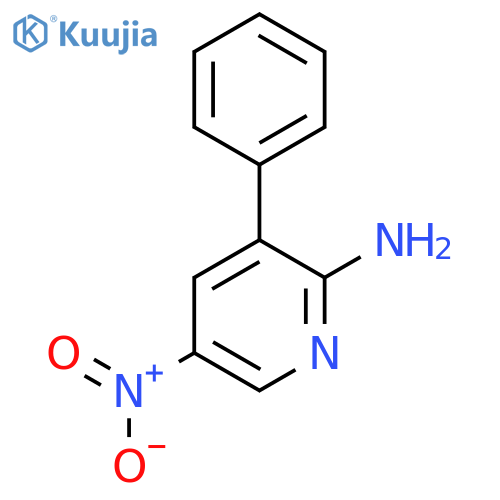

Cas no 79899-29-9 (5-Nitro-3-phenylpyridin-2-amine)

79899-29-9 structure

商品名:5-Nitro-3-phenylpyridin-2-amine

CAS番号:79899-29-9

MF:C11H9N3O2

メガワット:215.208061933517

CID:4929790

5-Nitro-3-phenylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-amino-5-nitro-3-phenylpyridine

- 5-nitro-3-phenylpyridin-2-amine

- 2-amino-3-phenyl-5-nitropyridine

- Cambridge id 7067352

- 3-Phenyl-5-nitropyridine-2-amine

- 5-Nitro-3-phenylpyridin-2-amine

-

- インチ: 1S/C11H9N3O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H,(H2,12,13)

- InChIKey: STLZWMIBCWUFNW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CN=C(C(=C1)C1C=CC=CC=1)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 248

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 2

5-Nitro-3-phenylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003995-1g |

2-Amino-5-nitro-3-phenylpyridine |

79899-29-9 | 97% | 1g |

$1814.40 | 2023-09-01 | |

| Alichem | A022003995-250mg |

2-Amino-5-nitro-3-phenylpyridine |

79899-29-9 | 97% | 250mg |

$659.60 | 2023-09-01 | |

| Alichem | A022003995-500mg |

2-Amino-5-nitro-3-phenylpyridine |

79899-29-9 | 97% | 500mg |

$1009.40 | 2023-09-01 |

5-Nitro-3-phenylpyridin-2-amine 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

79899-29-9 (5-Nitro-3-phenylpyridin-2-amine) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬